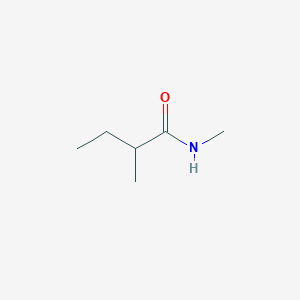

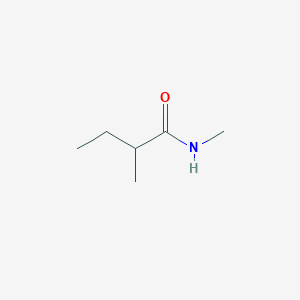

N,2-dimethylbutanamide

Description

Properties

IUPAC Name |

N,2-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-5(2)6(8)7-3/h5H,4H2,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFCRWPZUSUIJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21458-37-7 | |

| Record name | N,2-Dimethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21458-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Synthesis and Characterization of N,2-dimethylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N,2-dimethylbutanamide, a secondary amide with potential applications in pharmaceutical and chemical research. The document details a feasible synthetic protocol, purification methods, and a full characterization profile, including spectroscopic and physical data. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding.

Synthesis of this compound

This compound is synthesized via a direct amidation reaction between 2-methylbutanoic acid and methylamine (B109427). This reaction is a condensation process where a molecule of water is eliminated.[1][2][3] To drive the equilibrium towards the product, a dehydrating agent or a catalyst can be employed. Boron-based reagents have been shown to be effective in promoting such amidations.[4][5]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for direct amidation of carboxylic acids.

Materials:

-

2-Methylbutanoic acid (1.0 eq)

-

Methylamine (solution in THF or as gas) (1.1 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) or a similar coupling agent (1.1 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 2-methylbutanoic acid (1.0 eq) in anhydrous dichloromethane, add DCC (1.1 eq) and DMAP (0.1 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture for 15 minutes.

-

Slowly add a solution of methylamine (1.1 eq) in THF or bubble methylamine gas through the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes. Alternatively, recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, can be employed for further purification.[6][7]

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value (Predicted/Estimated) |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol [5] |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | ~180-200 °C (estimated) |

| Melting Point | Not determined |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the typical values for secondary amides.

Table 2.1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5 - 6.5 | br s | 1H | N-H |

| ~ 2.80 | d | 3H | N-CH ₃ |

| ~ 2.10 | m | 1H | CH -C=O |

| ~ 1.60 | m | 1H | CH ₂ (diastereotopic proton a) |

| ~ 1.40 | m | 1H | CH ₂ (diastereotopic proton b) |

| ~ 1.10 | d | 3H | CH -CH ₃ |

| ~ 0.90 | t | 3H | CH ₂-CH ₃ |

Table 2.2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C =O |

| ~ 45 | C H-C=O |

| ~ 26 | N-C H₃ |

| ~ 25 | C H₂ |

| ~ 16 | CH-C H₃ |

| ~ 11 | CH₂-C H₃ |

Table 2.3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, broad | N-H stretch[8][9] |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| ~ 1640 | Strong | C=O stretch (Amide I band)[8] |

| ~ 1550 | Strong | N-H bend (Amide II band)[8] |

Table 2.4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 115 | Moderate | [M]⁺ (Molecular ion) |

| 86 | High | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 72 | High | [M - C₃H₇]⁺ (Loss of propyl radical via α-cleavage) |

| 57 | Moderate | [C₄H₉]⁺ |

| 44 | Moderate | [CH₃-NH=C=O]⁺ |

The fragmentation of amides in mass spectrometry often involves α-cleavage at the carbonyl group and McLafferty rearrangement if a γ-hydrogen is present.[10][11][12]

Experimental and Logical Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Logical workflow for the characterization of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]

- 10. novaresearch.unl.pt [novaresearch.unl.pt]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

An In-depth Technical Guide to the Physical Properties of N,2-dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of N,2-dimethylbutanamide. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data for its isomers and outlines standard experimental protocols for the determination of key physical characteristics.

Compound Identification

This compound is a secondary amide with the following identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 21458-37-7 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| SMILES | CCC(C)C(=O)NC | [1][2] |

| InChIKey | ISFCRWPZUSUIJP-UHFFFAOYSA-N | [1] |

Tabulated Physical Properties

The following tables summarize the computed physical properties of this compound and the experimental physical properties of its isomers for comparative purposes.

Computed Physical Properties of this compound

These properties are predicted using computational models.

| Property | Value | Source |

| Molecular Weight | 115.17 g/mol | [1][2] |

| XLogP3 | 0.9 | [1] |

| LogP | 0.7785 | [2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

| Topological Polar Surface Area | 29.1 Ų | [1][2] |

| Exact Mass | 115.099714038 Da | [1] |

Experimental Physical Properties of Isomers

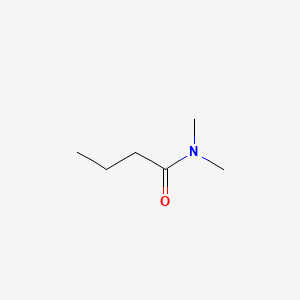

For context, the following table presents experimental data for the isomers N,N-dimethylbutanamide and 2,2-dimethylbutanamide.

| Property | N,N-dimethylbutanamide | 2,2-dimethylbutanamide | Source |

| CAS Number | 760-79-2 | 102014-33-5 | [3][4][5] |

| Melting Point | -40 °C | 103-104 °C | [3][5][6][7] |

| Boiling Point | 186 °C | 223.4±9.0 °C (Predicted) | [3][5] |

| Density | 0.9064 g/cm³ at 25°C | 0.896±0.06 g/cm³ (Predicted) | [3][5][8] |

| Refractive Index | 1.4391 at 25°C | N/A | [3] |

| Water Solubility | Very Soluble (110 g/L at 25°C) | N/A | [8] |

Experimental Protocols

The following sections detail standard methodologies for determining the key physical properties of amides.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The melting point can be determined using a melting point apparatus, such as a Mel-Temp or a Thiele tube.

Protocol using a Digital Melting Point Apparatus (e.g., DigiMelt):

-

Sample Preparation: A small amount of the dry, powdered solid is packed into a capillary tube to a height of 2-3 mm.[9] The tube is tapped to ensure the sample is compact.[9][10]

-

Apparatus Setup: The capillary tube is placed into the sample holder of the apparatus.[10]

-

Approximate Determination: If the melting point is unknown, a rapid heating run (10-20 °C per minute) is performed to find an approximate melting range.[9][10]

-

Accurate Determination: A new sample is prepared. The apparatus is heated rapidly to about 20 °C below the approximate melting point.[9] The heating rate is then slowed to 1-2 °C per minute.[9]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[9] For a pure compound, this range is typically narrow (0.5-1.0 °C).

Caption: Workflow for determining the melting point of this compound.

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a compound.[11]

Protocol for Aqueous and Acid/Base Solubility:

-

Solubility in Water:

-

Solubility in 5% HCl:

-

To a fresh sample (25 mg in a test tube), add 0.5 mL of 5% aqueous HCl.

-

Stir or shake the mixture.

-

Observe for dissolution. As a secondary amide, this compound is not expected to be significantly more soluble in dilute acid than in water.

-

-

Solubility in 5% NaOH:

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This guide has consolidated the available computed data for the physical properties of this compound and provided experimental data for its isomers to serve as a valuable reference. The detailed experimental protocols and workflows offer a practical framework for researchers to determine these properties in a laboratory setting. As with any compound, experimentally verified data is paramount, and the protocols outlined herein provide the means to obtain such critical information for advancing research and development activities.

References

- 1. This compound | C6H13NO | CID 4626972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. N,N-dimethylbutanamide [chemister.ru]

- 4. CAS 760-79-2: N,N-Dimethylbutanamide | CymitQuimica [cymitquimica.com]

- 5. Butanamide, 2,2-dimethyl- CAS#: 102014-33-5 [m.chemicalbook.com]

- 6. N,N-dimethylbutanamide | CAS#:760-79-2 | Chemsrc [chemsrc.com]

- 7. N,N-dimethylbutanamide [stenutz.eu]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chemhaven.org [chemhaven.org]

- 13. moorparkcollege.edu [moorparkcollege.edu]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of N,2-dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of N,2-dimethylbutanamide. The information presented is intended to support research, development, and handling of this compound in a scientific and industrial setting.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 21458-37-7 |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| SMILES | CCC(C)C(=O)NC |

Chemical Reactivity

This compound, as a secondary amide, exhibits reactivity characteristic of this functional group. The primary sites for chemical reactions are the carbonyl carbon, which is susceptible to nucleophilic attack, and the N-H bond.

Hydrolysis

Amide hydrolysis is a slow process at neutral pH but is accelerated by acidic or basic conditions. The hydrolysis of this compound yields 2-methylbutanoic acid and methylamine (B109427).

General Reaction Scheme:

Caption: Hydrolysis of this compound.

Table 1: Predicted pH-Dependent Hydrolysis of Amides

| Condition | Relative Rate | Products |

| Acidic (e.g., HCl) | Faster | 2-methylbutanoic acid, methylammonium (B1206745) salt |

| Neutral (pH 7) | Very Slow | 2-methylbutanoic acid, methylamine |

| Basic (e.g., NaOH) | Faster | 2-methylbutanoate salt, methylamine |

Oxidation

This compound is incompatible with strong oxidizing agents.[1] Oxidation can lead to the formation of various products, including the corresponding carboxylic acid and potential cleavage of the C-N bond. Specific experimental data on the oxidation of this compound, such as reaction conditions and yields, is limited.

Chemical Stability

Thermal Stability

This compound is stable under recommended storage conditions.[1] Extremes of temperature should be avoided to prevent decomposition.[1] Upon combustion, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) are formed.[1] Specific thermogravimetric analysis (TGA) data for this compound is not currently available in public literature.

Caption: Thermal decomposition of this compound.

Photochemical Stability

Direct sunlight should be avoided during the storage and handling of this compound.[1] Generally, N-alkyl amides can undergo photodecomposition, although specific data such as the photochemical quantum yield for this compound is not documented.

Experimental Protocols

Detailed and validated experimental protocols for the reactivity and stability analysis of this compound are not widely published. However, general methods for analogous compounds can be adapted.

Synthesis of a Structurally Related Amide: 2-N-methylamino-2,3-dimethylbutanamide

A potential synthetic route to this compound could be adapted from the synthesis of the structurally similar compound, 2-N-methylamino-2,3-dimethylbutanamide.

Reaction Scheme:

Caption: Synthesis of a related amide.

Experimental Workflow:

Caption: General workflow for amide synthesis and purification.

Note: This protocol is for a related compound and would require optimization for the synthesis of this compound. Key steps would likely involve the reaction of 2-methylbutanoyl chloride with methylamine or the N-methylation of 2-methylbutanamide.

Summary of Data

Currently, there is a lack of specific quantitative data in the public domain regarding the chemical reactivity and stability of this compound. The information provided in this guide is based on general chemical principles for amides and data from safety data sheets. Further experimental investigation is required to establish detailed quantitative parameters.

Table 2: Summary of Available Stability and Reactivity Information

| Parameter | Information | Source |

| Thermal Stability | Stable under normal conditions. Avoid extreme heat. | [1] |

| Photochemical Stability | Avoid direct sunlight. | [1] |

| Incompatibilities | Strong oxidizing agents. | [1] |

| Hazardous Decomposition | Carbon oxides, Nitrogen oxides (upon combustion). | [1] |

| Hydrolysis | Expected to be slow at neutral pH, faster in acid/base. | General Amide Chemistry |

Conclusion

This compound is a stable compound under standard laboratory conditions. Its reactivity is primarily governed by the amide functional group, making it susceptible to hydrolysis under acidic or basic conditions and reaction with strong oxidizing agents. For professionals in research and drug development, it is crucial to handle this compound with an awareness of these potential reactions and to avoid exposure to high temperatures and direct sunlight to maintain its integrity. The development of detailed experimental data on its reaction kinetics and degradation pathways would be a valuable contribution to the scientific literature.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological activities of N,2-dimethylbutanamide and related substituted butanamide compounds. While the specific discovery history of this compound remains to be fully elucidated in publicly available literature, the broader class of N-substituted butanamides has been investigated for its therapeutic potential, particularly in the realm of central nervous system disorders. This document details a plausible synthetic route for this compound based on established organic chemistry principles and published procedures for analogous compounds. Furthermore, it explores the potential pharmacological context of these molecules, drawing parallels with related structures that have demonstrated anticonvulsant and other neuromodulatory activities. This guide is intended to serve as a foundational resource for researchers interested in the further exploration and development of this chemical scaffold.

Introduction

The exploration of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry and drug discovery. The N-substituted butanamide scaffold has emerged as a promising area of investigation, with various derivatives exhibiting a range of biological activities. This guide focuses on this compound, a simple yet intriguing member of this class, and its related compounds. While a seminal publication detailing the initial "discovery" of this compound is not readily apparent, its structural features suggest a rationale for its synthesis within the broader context of developing novel CNS-active agents. The presence of the amide functional group is a common feature in many centrally acting drugs, and the alkyl substitutions on both the nitrogen and the butanamide backbone allow for systematic modifications to explore structure-activity relationships (SAR).

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a selection of related compounds is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for guiding formulation and drug delivery strategies.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | LogP |

| This compound | C₆H₁₃NO | 115.17 | 21458-37-7 | 0.9 |

| N,N-Dimethylbutanamide | C₆H₁₃NO | 115.17 | 760-79-2 | 0.7 |

| 2,2-Dimethylbutanamide | C₆H₁₃NO | 115.17 | 102014-33-5 | 1.1 |

| N-Ethyl-2,2-dimethylbutanamide | C₈H₁₇NO | 143.23 | Not Available | 1.7 |

| N,N-Diethyl-2,2-dimethylbutanamide | C₁₀H₂₁NO | 171.28 | Not Available | 2.2 |

| 2-Amino-2,3-dimethylbutanamide | C₆H₁₄N₂O | 130.19 | Not Available | -0.4 |

Data sourced from PubChem and other chemical databases.[1][2][3]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of 2-methylbutanoic acid with methylamine (B109427). A common and efficient method for this transformation involves the use of a coupling agent to activate the carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

Materials:

-

2-Methylbutanoic acid

-

Methylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

Reaction Setup: To a solution of 2-methylbutanoic acid (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add the coupling agent (e.g., HATU, 1.1 equivalents).

-

Activation: Add a non-nucleophilic base such as DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Amidation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of methylamine (1.2 equivalents) to the activated acid mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure to yield the pure product.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.[2]

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is scarce in the public domain, the broader class of substituted butanamides has been investigated for its potential as anticonvulsant agents.[5] Research on related N-substituted butanamides has shown promising activity in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[5] For instance, certain 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides have demonstrated significant anticonvulsant effects.[5]

The mechanism of action for these related compounds is suggested to involve the modulation of GABAergic neurotransmission.[5] Furthermore, other substituted amides, particularly benzamides, are known to interact with dopamine (B1211576) receptors, suggesting another potential avenue for the biological activity of this compound.[6][7][8][9][10]

Based on the available literature for structurally related compounds, a hypothetical signaling pathway for the potential anticonvulsant activity of this compound could involve the enhancement of GABAergic inhibition.

Caption: Hypothesized signaling pathway for anticonvulsant activity.

It is critical to note that this pathway is speculative and requires experimental validation for this compound.

Quantitative Data

As of the date of this document, no specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for the biological activity of this compound has been found in the reviewed literature. However, for a related compound, 4-(2-(2,6-dimethylaminophenylamino)-2-oxoethylamino)-N-(2,6-dimethylphenyl) butanamide, an effective dose (ED₅₀) was reported in an anticonvulsant screening model, highlighting the potential potency of this class of molecules.[1]

Conclusion and Future Directions

This compound represents an under-explored member of the N-substituted butanamide class of compounds. While its specific discovery and biological profile are not well-documented, the chemical tractability and the established biological activities of related analogs suggest that it and its derivatives are worthy of further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic protocol for this compound and its analogs.

-

In Vitro and In Vivo Screening: Evaluating the biological activity of these compounds in a panel of relevant assays, particularly those related to CNS disorders such as epilepsy.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to understand the key structural features required for optimal activity and drug-like properties.

By systematically addressing these areas, the full therapeutic potential of this compound and its related compounds can be unlocked, potentially leading to the development of novel therapeutics for a range of unmet medical needs.

References

- 1. daneshyari.com [daneshyari.com]

- 2. This compound | C6H13NO | CID 4626972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D2 receptor antagonist-1 | C14H17N3S | CID 145712390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 9. Dopamine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [The molecular biology of dopamine receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Reaction Mechanism of N,2-dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,2-dimethylbutanamide, a secondary amide with potential applications in various fields of chemical and pharmaceutical research. The primary synthetic route involves the reaction of 2-methylbutanoic acid with methylamine (B109427). This document details the underlying reaction mechanisms, provides adaptable experimental protocols, and presents relevant physicochemical data in a structured format for ease of reference. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a chemical compound of interest due to its structural motifs, which are relevant in medicinal chemistry and material science. The synthesis of amides is a fundamental transformation in organic chemistry, and a thorough understanding of the reaction mechanisms and experimental parameters is crucial for successful and efficient production. This guide will focus on the most common and practical methods for the synthesis of this compound.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the reactants and the final product is presented below.

| Property | 2-Methylbutanoic Acid | Methylamine | This compound |

| Molecular Formula | C₅H₁₀O₂ | CH₅N | C₆H₁₃NO |

| Molecular Weight | 102.13 g/mol | 31.06 g/mol | 115.17 g/mol |

| Boiling Point | 176-177 °C | -6.3 °C | Not readily available |

| Density | 0.936 g/mL | 0.662 g/mL (as liquid) | Not readily available |

| CAS Number | 116-53-0 | 74-89-5 | 21458-37-7 |

Synthesis Reaction Mechanisms

The formation of this compound from 2-methylbutanoic acid and methylamine is an example of nucleophilic acyl substitution. There are several well-established methods to facilitate this transformation, each with its own advantages and disadvantages. The two primary mechanisms are direct thermal amidation and acid chloride-mediated amidation.

Direct Thermal Amidation

In the simplest approach, 2-methylbutanoic acid and methylamine can be heated together to form the amide and water. This reaction is typically carried out at high temperatures to drive off the water and shift the equilibrium towards the product.[1]

The reaction proceeds through a proton transfer to form an ammonium (B1175870) carboxylate salt, which then undergoes dehydration at elevated temperatures to form the amide.

Acid Chloride Pathway

A more common and generally higher-yielding method involves the conversion of the carboxylic acid to a more reactive acyl chloride. 2-Methylbutanoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2-methylbutanoyl chloride.[1][2] This acyl chloride is then reacted with methylamine to produce this compound. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

The reaction mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion.

Experimental Protocols

Synthesis of this compound via the Acid Chloride Pathway

Materials:

-

2-Methylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Methylamine (as a solution in a suitable solvent, e.g., THF or water)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Pyridine (B92270) or triethylamine (B128534) (as a base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

Procedure:

Step 1: Formation of 2-Methylbutanoyl Chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylbutanoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 2-3 equivalents).

-

Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Amidation

-

Dissolve the crude 2-methylbutanoyl chloride in anhydrous dichloromethane (DCM) in a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the flask in an ice bath (0 °C).

-

In a separate flask, prepare a solution of methylamine (approximately 2.2 equivalents) and a base such as pyridine or triethylamine (1.1 equivalents) in DCM.

-

Slowly add the methylamine solution dropwise from the dropping funnel to the stirred solution of 2-methylbutanoyl chloride, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes typical reaction parameters that can be used as a starting point for the synthesis of this compound.

| Parameter | Value |

| Reactant Ratio (Acid:Amine) | 1 : 2.2 |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours (for amidation step) |

| Purification Method | Vacuum Distillation or Column Chromatography |

| Expected Yield | 60-90% (based on similar reactions)[4] |

Logical Workflow for Synthesis and Analysis

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

Conclusion

This technical guide has outlined the key synthetic methodologies for the preparation of this compound. The reaction between 2-methylbutanoic acid and methylamine, facilitated either by direct heating or through an acid chloride intermediate, provides a reliable route to the desired amide. The provided experimental protocol, adapted from a similar synthesis, offers a practical starting point for laboratory-scale preparation. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently synthesize this compound for further investigation in their respective fields.

References

Spectroscopic Analysis of N,2-dimethylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties of N,2-dimethylbutanamide. Due to the limited availability of direct experimental spectra in public databases, this report combines available data with predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Properties

This compound is a secondary amide with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1] Its structure features a chiral center at the second carbon of the butanamide chain.

IUPAC Name: this compound[1] CAS Number: 21458-37-7[1] Molecular Formula: C₆H₁₃NO[1] Molecular Weight: 115.17 g/mol [1]

Spectroscopic Data

The following tables summarize the predicted and available spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | 0.9 (t) | Triplet | 3H |

| H-2 | 2.2 (m) | Multiplet | 1H |

| H-3 | 1.5 (m) | Multiplet | 2H |

| H-4 (N-CH₃) | 2.7 (d) | Doublet | 3H |

| H-5 (C2-CH₃) | 1.1 (d) | Doublet | 3H |

| NH | 7.5 (br s) | Broad Singlet | 1H |

Predicted in a non-polar solvent like CDCl₃.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | ~12 |

| C-2 | ~45 |

| C-3 | ~25 |

| C-4 (C=O) | ~175 |

| N-CH₃ | ~26 |

| C2-CH₃ | ~18 |

Predicted in a non-polar solvent like CDCl₃. PubChem indicates the availability of ¹³C NMR data for this compound.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Strong |

PubChem indicates the availability of FTIR data for this compound.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion |

| 115 | [M]⁺ (Molecular Ion) |

| 100 | [M - CH₃]⁺ |

| 86 | [M - C₂H₅]⁺ |

| 72 | [M - C₃H₇]⁺ |

| 57 | [C₄H₉]⁺ |

| 44 | [CH₃CHNH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of amides is the coupling of a carboxylic acid with an amine using a coupling agent.[2][3][4][5][6]

Reaction: 2-methylbutanoic acid + methylamine (B109427) → this compound

Materials:

-

2-methylbutanoic acid

-

Methylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU))

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF))

-

Base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA))

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 2-methylbutanoic acid (1.0 eq) in the anhydrous solvent.

-

Add the base (1.1 eq) to the solution.

-

In a separate flask, dissolve the coupling agent (1.1 eq) in the anhydrous solvent.

-

Slowly add the coupling agent solution to the carboxylic acid solution and stir for 15 minutes at room temperature.

-

Slowly add methylamine (1.2 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: Standard 1D proton experiment.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more for good signal-to-noise.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

FTIR Spectroscopy

Sample Preparation:

-

Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, a dilute solution can be prepared in a suitable solvent (e.g., chloroform (B151607) or carbon tetrachloride) and analyzed in a liquid cell.

-

KBr Pellet: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Introduction:

-

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile, it can be separated by gas chromatography before entering the mass spectrometer.

EI-MS Acquisition Parameters (Typical):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 30-200

Visualization of Methodologies

Synthesis Workflow

References

- 1. This compound | C6H13NO | CID 4626972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amide synthesis by acylation [organic-chemistry.org]

Solubility of N,2-dimethylbutanamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N,2-dimethylbutanamide in organic solvents. A comprehensive search for quantitative solubility data for this specific compound has revealed a notable lack of readily available information in the public domain. Consequently, this document provides a summary of qualitative solubility information for the closely related isomer, N,N-dimethylbutanamide, as a contextual reference. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid amide in organic solvents is presented, alongside visual representations of the experimental workflow and factors influencing amide solubility.

Introduction to Amide Solubility

The solubility of amides is governed by their molecular structure, including the ability to form hydrogen bonds and the size and nature of their alkyl or aryl substituents.[1][2] Primary and secondary amides, such as this compound, can act as both hydrogen bond donors and acceptors, which generally enhances their solubility in polar protic solvents.[2][3] However, the presence of hydrocarbon portions of the molecule can lead to lower water solubility compared to comparable acids or alcohols.[3] Amides with five or fewer carbon atoms are generally soluble in water.[4][5] The solubility of amides in organic solvents is influenced by the polarity of both the amide and the solvent.

Solubility Data for this compound

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents could not be located. Publicly accessible chemical databases provide basic physicochemical properties but do not contain tabulated solubility values.[6]

Qualitative Solubility of a Structural Isomer: N,N-Dimethylbutanamide

In the absence of data for this compound, the solubility of its structural isomer, N,N-dimethylbutanamide, can offer some insights. It is important to note that as a tertiary amide, N,N-dimethylbutanamide lacks an N-H bond and can only act as a hydrogen bond acceptor. Despite this, it is reported to be soluble in polar solvents like water and alcohols.[7] One source describes N,N-dimethylbutanamide as "very soluble" in acetone, benzene, diethyl ether, and ethanol.[8] Another source indicates a high water solubility of 110 g/L at 25°C.[9]

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid amide, such as this compound, in an organic solvent using the gravimetric method. This method is straightforward and relies on the direct measurement of the mass of the dissolved solute in a known mass or volume of a saturated solution.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and syringes

-

Evaporating dishes or pre-weighed vials

-

Drying oven or vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, depending on the solvent and solute. It is advisable to periodically analyze samples until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed container (e.g., an evaporating dish or vial) to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the container with the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent from the solution. This can be done by placing the container in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the amide. For high-boiling point solvents, a vacuum oven at a moderate temperature is recommended.

-

Continue drying until a constant mass of the solid residue (the dissolved this compound) is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved amide (solute) and the mass of the solvent.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per kilogram of solvent (mol/kg).

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of amides.

Caption: Gravimetric solubility determination workflow.

Caption: Factors influencing amide solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the literature, this guide provides a framework for understanding and determining this important physicochemical property. The qualitative data for the isomer N,N-dimethylbutanamide suggests that this compound is likely to be soluble in a range of polar organic solvents. The provided experimental protocol offers a reliable method for researchers to generate the specific solubility data required for their applications. It is recommended that any experimentally determined solubility data for this compound be published to contribute to the broader scientific knowledge base.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Amide - Wikipedia [en.wikipedia.org]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C6H13NO | CID 4626972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 760-79-2: N,N-Dimethylbutanamide | CymitQuimica [cymitquimica.com]

- 8. N,N-dimethylbutanamide [chemister.ru]

- 9. echemi.com [echemi.com]

"N,2-dimethylbutanamide material safety data sheet"

Chemical Identification and Properties

N,2-dimethylbutanamide is a chemical compound with the molecular formula C₆H₁₃NO.[1][2] Its basic properties are summarized below.

| Property | Value |

| CAS Number | 21458-37-7[1] |

| Molecular Formula | C₆H₁₃NO[1][2] |

| Molecular Weight | 115.17 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| Synonyms | None listed |

| Physical State | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Safety and Hazard Information

Detailed toxicological data for this compound is not available in the public domain. However, one supplier provides the following GHS hazard statements and precautionary measures.

GHS Pictogram:

Signal Word: Warning

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P330: Rinse mouth.[2]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols and Data

Signaling Pathways and Mechanisms of Action

Information regarding the biological activity, signaling pathways, or mechanisms of action of this compound is not available in the scientific literature.

Logical Workflow for Handling Unknown Compounds

Given the lack of specific safety and handling information for this compound, a logical workflow for researchers should prioritize caution and adherence to general laboratory safety protocols for handling chemicals of unknown toxicity.

Conclusion

This compound is a commercially available compound for which there is a significant lack of safety, toxicological, and biological data in the public domain. The limited available information suggests that it should be handled as a hazardous substance. Researchers and drug development professionals are strongly advised to obtain a comprehensive Safety Data Sheet from their supplier and to conduct thorough risk assessments before use. The absence of experimental data precludes the provision of detailed protocols or the visualization of any biological pathways associated with this compound at this time.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of N,2-dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of N,2-dimethylbutanamide, presenting a comparative analysis of its theoretical and experimentally determined properties. This document is intended to serve as a foundational resource, consolidating crucial data for researchers in chemistry and drug development. Key physicochemical properties are summarized, detailed experimental methodologies for characterization are described, and workflows are visually represented to facilitate understanding.

Chemical Identity

This compound is a simple amide with the chemical formula C₆H₁₃NO. Its structure consists of a butanamide backbone with methyl groups attached to the nitrogen atom and at the 2-position of the butyl chain.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 21458-37-7 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| SMILES | CCC(C)C(=O)NC | [1][2] |

| InChIKey | ISFCRWPZUSUIJP-UHFFFAOYSA-N | [1] |

Theoretical Properties

Theoretical properties are calculated using computational chemistry models and provide valuable estimations of a molecule's behavior. The following data has been compiled from publicly available chemical databases.[1]

| Property | Value | Source |

| Molecular Weight | 115.17 g/mol | [1] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

| Exact Mass | 115.099714038 Da | [1] |

| Monoisotopic Mass | 115.099714038 Da | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1][2] |

| Heavy Atom Count | 8 | [1] |

| Complexity | 80.6 | [1] |

Experimental Properties

Experimental data provides real-world measurements of a compound's characteristics. Currently, there is limited publicly available experimental data for this compound. The table below summarizes the available information.

| Property | Value | Source |

| Purity | ≥98% | [2] |

| Spectroscopic Data | ¹³C NMR and FTIR spectra available from SpectraBase. | [1] |

Experimental Protocols & Methodologies

Detailed experimental protocols are essential for the accurate determination of chemical properties and for ensuring reproducibility.

Synthesis of this compound

A standard laboratory synthesis for this compound would typically involve a nucleophilic acyl substitution reaction.

Protocol: Amidation of 2-Methylbutanoyl Chloride

-

Reactant Preparation: Dissolve 2-methylbutanoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Cool the solution in an ice bath to 0°C.

-

Amine Addition: Slowly add a solution of methylamine (B109427) (typically in a solvent like THF or water) to the cooled acyl chloride solution. An excess of the amine is often used to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine (B128534) can be added.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the number of different proton environments and their neighboring protons. For this compound, one would expect distinct signals for the N-methyl, C2-methyl, ethyl, and methine protons.

-

¹³C NMR: Used to identify the number of unique carbon environments. A spectrum is noted as being available in the SpectraBase database.[1] The carbonyl carbon would be expected to appear significantly downfield.

Infrared (IR) Spectroscopy:

-

An FTIR spectrum is available from SpectraBase.[1] Key expected absorbances would include a strong C=O (carbonyl) stretch for the amide group (typically ~1650 cm⁻¹) and an N-H stretch for the secondary amide (typically ~3300 cm⁻¹). C-H stretching and bending vibrations from the alkyl groups would also be present.

Mass Spectrometry (MS):

-

Provides information on the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight (115.17).

References

Methodological & Application

Applications of N,2-dimethylbutanamide in Organic Synthesis: An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-dimethylbutanamide, a member of the amide family of organic compounds, presents potential as an intermediate and building block in organic synthesis. Its chemical structure, featuring a secondary amide and a chiral center at the second carbon, suggests possible applications in the synthesis of more complex molecules. However, a comprehensive review of currently available scientific literature and patent databases indicates that specific, well-documented applications of this compound in organic synthesis are limited. Much of the available information pertains to its isomers, most notably N,N-dimethylbutanamide, which has found broader utility as a solvent and synthetic intermediate.

This document aims to provide an overview of the known properties of this compound and its potential, though largely unexemplified, reactivity in organic synthesis.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is essential for its application in synthesis. The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 21458-37-7 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Purity | ≥98% (as available from suppliers) | [1] |

Potential Synthetic Applications

While specific, detailed applications are not widely reported, the chemical structure of this compound suggests its potential involvement in several fundamental organic reactions. These reactions are characteristic of secondary amides and compounds with alkyl chains.

Hydrolysis

Amides can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. In the case of this compound, hydrolysis would be expected to produce 2-methylbutanoic acid and methylamine.[3]

-

Acid-Catalyzed Hydrolysis: Typically requires strong acid (e.g., HCl, H₂SO₄) and heat.

-

Base-Catalyzed Hydrolysis: Typically requires a strong base (e.g., NaOH, KOH) and heat.

Reduction

The amide functional group can be reduced to an amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). Reduction of this compound would yield N,2-dimethylbutan-1-amine.

Alpha-Functionalization

The presence of a hydrogen atom at the α-carbon (C2) suggests the potential for deprotonation with a strong base to form an enolate, which could then react with various electrophiles. This would allow for the introduction of new functional groups at the C2 position.

N-Alkylation/N-Acylation

The secondary amide proton can be removed by a strong base, allowing for subsequent reaction with alkylating or acylating agents to form a tertiary amide.

The logical workflow for the synthesis of this compound and its potential subsequent reactions is depicted below.

Experimental Protocols

Due to the lack of specific examples in the scientific literature, detailed and validated experimental protocols for the use of this compound in organic synthesis cannot be provided at this time. The general procedures for the potential reactions mentioned above can be found in standard organic chemistry textbooks and methodology resources. Researchers interested in utilizing this compound would need to develop and optimize specific reaction conditions based on these general principles.

The general workflow for developing a synthetic protocol involving a novel reagent like this compound is outlined in the following diagram.

Conclusion

While this compound is commercially available, its application in organic synthesis is not well-documented in publicly accessible literature. Its structural features suggest potential for use in a variety of organic transformations typical for secondary amides. However, the lack of concrete examples and experimental data means that its utility in these areas remains largely theoretical and would require significant research and development to establish. Researchers in organic synthesis and drug development may find opportunities in exploring the reactivity and potential applications of this compound. In contrast, its isomer, N,N-dimethylbutanamide, has more established roles as a versatile intermediate and solvent in the chemical and pharmaceutical industries.[4]

References

N,2-dimethylbutanamide in Agrochemical Research: Application Notes and Protocols

Initial searches for "N,2-dimethylbutanamide" in the context of agrochemical research did not yield specific studies detailing its use or efficacy as an herbicide, fungicide, or insecticide. The available literature focuses on related but structurally distinct compounds. This document, therefore, summarizes the current landscape and provides protocols for general screening of novel compounds in these applications, which can be adapted for this compound should a research program be initiated.

Overview and Rationale for Screening

While direct data on this compound is scarce, the butanamide chemical scaffold is present in some compounds with reported agrochemical activity. For instance, research has been conducted on the herbicidal properties of N-benzylbutanamides and the fungicidal and insecticidal activities of other novel diamide (B1670390) compounds.[1] This suggests that the butanamide functional group could be a component of biologically active molecules, making this compound a candidate for initial screening in agrochemical discovery programs.

General Physicochemical Properties of Related Amides

Amides like N,N-dimethylbutanamide are typically colorless to pale yellow liquids with an amine-like odor.[2] They are often soluble in polar organic solvents and can act as versatile reagents in organic chemistry.[2] These general properties are important considerations for formulation and delivery in potential agrochemical applications.

Protocols for Agrochemical Screening

The following are generalized protocols for the initial assessment of a novel compound's herbicidal, fungicidal, and insecticidal activity. These would be the first steps in evaluating the potential of this compound.

Herbicidal Activity Screening

Objective: To assess the pre- and post-emergence herbicidal activity of this compound against common weed species.

Materials:

-

This compound

-

Seeds of monocot and dicot weed species (e.g., Avena fatua and Silybum marianum)

-

Common wheat (Triticum aestivum) seeds (for selectivity testing)

-

Acetone or other suitable solvent

-

Tween 20 (or other surfactant)

-

Petri dishes, filter paper, potting soil, growth chambers

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Pre-emergence Assay:

-

Prepare a series of dilutions of the stock solution (e.g., 10, 100, 1000 µg/mL) in water containing a surfactant.

-

Sow seeds of test weed species in pots filled with soil.

-

Apply the test solutions evenly to the soil surface.

-

Place pots in a growth chamber with controlled temperature and light conditions.

-

Observe and record the percentage of seed germination and seedling growth inhibition at regular intervals.

-

-

Post-emergence Assay:

-

Grow weed seedlings to the 2-3 leaf stage.

-

Spray the seedlings with the series of test solutions.

-

Return the plants to the growth chamber.

-

Assess the degree of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) after a set period (e.g., 7-14 days).

-

Data Analysis: Calculate the concentration required for 50% inhibition of growth (IC50) for each weed species.

Fungicidal Activity Screening

Objective: To evaluate the in vitro efficacy of this compound against common plant pathogenic fungi.

Materials:

-

This compound

-

Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

-

Potato Dextrose Agar (PDA)

-

Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Sterile petri dishes

Protocol:

-

Stock Solution Preparation: Dissolve this compound in DMSO to create a stock solution.

-

Mycelial Growth Inhibition Assay:

-

Prepare PDA medium and autoclave.

-

While the medium is still molten, add the test compound stock solution to achieve a range of final concentrations (e.g., 10, 50, 100 µg/mL).

-

Pour the amended PDA into sterile petri dishes.

-

Place a mycelial plug from a fresh culture of the test fungus in the center of each plate.

-

Incubate the plates at an appropriate temperature for the specific fungus.

-

Measure the diameter of the fungal colony daily until the control plate (with DMSO only) is fully grown.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value (Effective Concentration for 50% inhibition).

Insecticidal Activity Screening

Objective: To determine the contact and ingestion toxicity of this compound against a model insect pest.

Materials:

-

This compound

-

Test insects (e.g., aphids, Aphis craccivora)

-

Host plants

-

Solvent and surfactant

-

Spray bottle, petri dishes

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in an appropriate solvent with a surfactant.

-

Contact Toxicity Assay:

-

Place a known number of insects on a host plant leaf in a petri dish.

-

Spray the insects directly with a series of dilutions of the test solution.

-

Provide a food source and maintain the insects under controlled conditions.

-

Record mortality at 24, 48, and 72-hour intervals.

-

-

Ingestion Toxicity Assay (Leaf Dip Method):

-

Dip host plant leaves in the series of test solutions and allow them to air dry.

-

Place the treated leaves in petri dishes with a known number of insects.

-

Record mortality at regular intervals.

-

Data Analysis: Calculate the lethal concentration that causes 50% mortality (LC50) for each assay.

Workflow and Pathway Diagrams

As there is no specific data for this compound, the following diagrams represent generalized workflows for agrochemical screening.

Caption: General workflow for the synthesis and primary screening of a novel compound in agrochemical research.

Future Directions

Should initial screening reveal significant biological activity for this compound, further research would be warranted. This would include:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To understand how the chemical structure relates to its biological activity and to guide the synthesis of more potent analogues.

-

Mode of Action studies: To determine the specific biochemical pathway or target that the compound affects in the pest organism.

-

Toxicology and Environmental Fate studies: To assess the safety of the compound for non-target organisms and its persistence in the environment.

Without initial positive screening data, extensive research into the specific application of this compound in agrochemicals is not currently supported by the scientific literature. The protocols and workflows provided here offer a starting point for any researcher interested in exploring the potential of this and other novel chemical entities.

References

Application Notes and Protocols for N,2-dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the synthesis, purification, and preliminary biological evaluation of the novel amide, N,2-dimethylbutanamide. Due to the limited availability of specific experimental data for this compound in published literature, the protocols provided are based on established methodologies for similar molecules and should be adapted as necessary.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in experimental setups.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem[1] |

| Molecular Weight | 115.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 21458-37-7 | ChemScene[2] |

| SMILES | CCC(C)C(=O)NC | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

This protocol details the synthesis of this compound from 2-methylbutanoyl chloride and methylamine (B109427). This is a standard and efficient method for amide bond formation.[3][4][]

Materials:

-

2-methylbutanoyl chloride

-

Methylamine (40% solution in water or as a gas)

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for purification (e.g., distillation apparatus or chromatography column)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbutanoyl chloride (1.0 eq) in anhydrous diethyl ether or DCM (approximately 10 mL per gram of acyl chloride).

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

-

Amine Addition: Slowly add methylamine (2.2 eq) to the stirred solution of 2-methylbutanoyl chloride via a dropping funnel over 30-60 minutes. A white precipitate (methylammonium chloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize any excess acid) and then with brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the final, pure product.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 75-90% |

| Purity (post-purification) | >98% (as determined by GC-MS or NMR) |

Protocol 2: Analytical Characterization

This protocol outlines the standard analytical techniques for confirming the identity and purity of the synthesized this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃). The resulting spectrum should show characteristic peaks corresponding to the protons of the N-methyl, C2-methyl, ethyl, and methine groups.

-

¹³C NMR: A ¹³C NMR spectrum will confirm the presence of the six distinct carbon atoms in the molecule, including the carbonyl carbon of the amide.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique will provide the retention time for purity assessment and the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

An IR spectrum should display a strong absorption band for the C=O stretch of the amide group (typically around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).[1]

-

Hypothetical Application: Preliminary Biological Evaluation

As this compound is a novel compound, its biological activity is not yet characterized. A common first step in drug discovery is to screen new compounds for potential cytotoxic effects. The following is a representative protocol for an in vitro cytotoxicity assay.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-